

VnP-16: A Dual-Acting Peptide for Bone Homeostasis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VnP-16 is a synthetic peptide derived from human vitronectin, demonstrating significant potential as a therapeutic agent for bone disorders such as osteoporosis. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **VnP-16**. It details the signaling pathways through which **VnP-16** exerts its dual regulatory effects on bone remodeling—promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This guide also includes a compilation of its quantitative properties and outlines key experimental protocols utilized in its preclinical evaluation.

Molecular Structure and Physicochemical Properties

VnP-16 is a 12-amino acid peptide corresponding to residues 270-281 of human vitronectin.[1] Its primary sequence is H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2. The C-terminus is amidated, a common modification to increase peptide stability.

Quantitative Data



Property	Value	Reference
Amino Acid Sequence	H-Arg-Val-Tyr-Phe-Phe-Lys- Gly-Lys-Gln-Tyr-Trp-Glu-NH2	[1]
Molecular Formula	C82H112N20O17	[1]
Molecular Weight	1649.89 g/mol	[2]
Purity	>95% (as determined by HPLC)	[1]
Solubility	Soluble in water	[1]
Appearance	Freeze-dried solid	[1]

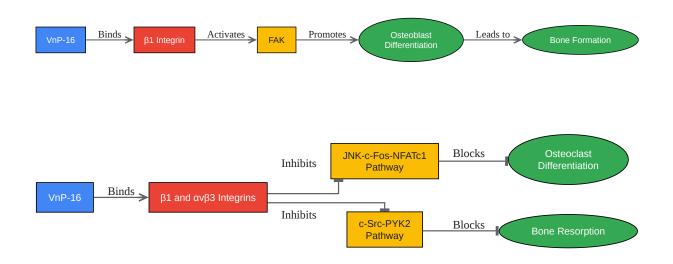
Mechanism of Action

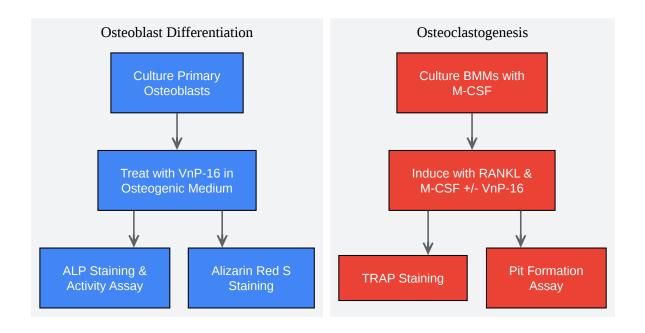
VnP-16 exhibits a dual mechanism of action, simultaneously promoting bone formation and inhibiting bone resorption through its interaction with integrin receptors on osteoblasts and osteoclasts.

Stimulation of Bone Formation

VnP-16 promotes osteoblast differentiation and activity, leading to enhanced bone formation.[3] This is achieved through direct interaction with $\beta 1$ integrin on the surface of osteoblasts, which subsequently activates Focal Adhesion Kinase (FAK).[2][3] FAK activation triggers downstream signaling cascades that are crucial for osteoblast maturation and function.







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